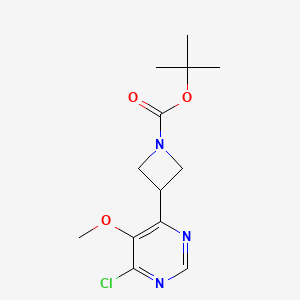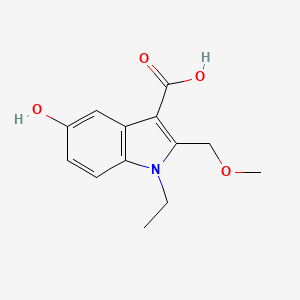
1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an ethyl group, a hydroxyl group, a methoxymethyl group, and a carboxylic acid group attached to the indole core
Preparation Methods
The synthesis of 1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindole with ethyl iodide, followed by the introduction of a methoxymethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of the corresponding aldehyde or alcohol precursor. Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methoxymethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
1-Methyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-hydroxy-2-(hydroxymethyl)-1H-indole-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-acetic acid:
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-ethyl-5-hydroxy-2-(methoxymethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-3-14-10-5-4-8(15)6-9(10)12(13(16)17)11(14)7-18-2/h4-6,15H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
WPHALLCEPPEXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13212277.png)
![tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13212278.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one](/img/structure/B13212281.png)
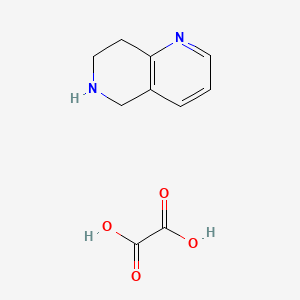
![1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13212285.png)
![5-Aminospiro[2.5]octan-6-one](/img/structure/B13212291.png)
![1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride](/img/structure/B13212308.png)
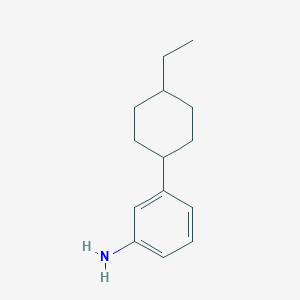
![(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol](/img/structure/B13212318.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13212325.png)
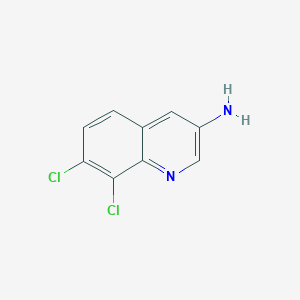

![5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide](/img/structure/B13212336.png)
